Structural Determinant 1: Ablation of the Primary Sulfonamide Zinc‑Binding Pharmacophore Versus 2,4‑Dichloro‑5‑sulfamoylbenzoic Acid (Lasamide)
The target compound bears an N‑(pyridin‑3‑ylmethyl) substituent on the sulfamoyl nitrogen, replacing one of the terminal ‑SO₂NH₂ hydrogen atoms present in the primary sulfonamide 2,4‑dichloro‑5‑sulfamoylbenzoic acid (lasamide, CAS 2736‑23‑4). This N‑substitution eliminates the canonical zinc‑binding sulfonamide anion motif (‑SO₂NH⁻) required for potent carbonic anhydrase (CA) inhibition. The 2‑aminomethylpyridinium salt of lasamide retains CA inhibitory activity with reported IC₅₀ values of 0.26 μM (hCA I) and 0.30 μM (hCA II) for hydratase activity [1]. In contrast, the fully N‑alkylated target compound is predicted to be devoid of this primary zinc‑coordination capacity, redirecting its binding profile away from CA isoforms and toward alternative targets such as TRPM8 or cPLA₂α, where sulfamoyl N‑substitution is a known potency determinant [2].
| Evidence Dimension | Presence of free ‑SO₂NH₂ zinc‑binding motif |
|---|---|
| Target Compound Data | Fully N‑substituted sulfamoyl group; no free ‑SO₂NH₂ terminus |
| Comparator Or Baseline | 2,4‑Dichloro‑5‑sulfamoylbenzoic acid (lasamide): free ‑SO₂NH₂; hCA I IC₅₀ = 0.26 μM, hCA II IC₅₀ = 0.30 μM (hydratase); hCA I Kᵢ = 0.25 μM, hCA II Kᵢ = 0.22 μM (esterase) for the 2‑aminomethylpyridinium salt [1] |
| Quantified Difference | Complete loss of primary sulfonamide zinc‑binding capacity; shift from nanomolar CA inhibition to a distinct target selectivity profile |
| Conditions | In vitro carbonic anhydrase inhibition assays (hydratase and esterase activities) using purified human erythrocyte hCA I and hCA II at pH 7.4, 25 °C [1]; structural inference supported by sulfonamide CA SAR precedents |
Why This Matters
Procurement decisions that require a CA‑directed sulfonamide probe must exclude this compound; conversely, screening campaigns targeting non‑CA mechanisms where primary sulfonamide off‑target activity is undesirable may preferentially select this N‑substituted scaffold.
- [1] Korkmaz, E. et al. (2010) Synthesis, characterization and antiglaucoma activity of a novel proton transfer compound and a mixed‑ligand Zn(II) complex. Bioorg. Med. Chem., 18: 930‑938. View Source
- [2] EP 2424517 A1, Sulfamoyl benzoic acid derivatives as TRPM8 antagonists. Priority date 2009‑05‑06. Illustrates that N‑substituted sulfamoyl benzoic acid derivatives gain TRPM8 antagonist activity. View Source
